4-(4-CHLOROPHENYL)-3-{[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}BUTANOIC ACID
Overview
Description
4-(4-CHLOROPHENYL)-3-{[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}BUTANOIC ACID is a synthetic organic compound that features both chlorophenyl and trifluoromethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-CHLOROPHENYL)-3-{[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}BUTANOIC ACID typically involves multi-step organic reactions. A common approach might include:
Formation of the butanoic acid backbone: This can be achieved through a series of reactions starting from simpler organic molecules.
Introduction of the chlorophenyl group: This step might involve electrophilic aromatic substitution reactions.
Attachment of the trifluoromethylphenyl group: This could be done using nucleophilic aromatic substitution or other suitable methods.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes:
Catalysts: Use of specific catalysts to increase reaction efficiency.
Reaction Conditions: Optimization of temperature, pressure, and solvent conditions to maximize yield and purity.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-CHLOROPHENYL)-3-{[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}BUTANOIC ACID can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or other oxidized forms.
Reduction: Reduction of functional groups to simpler forms.
Substitution: Both nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biochemical pathways.
Medicine: Exploration as a pharmaceutical agent for treating specific conditions.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(4-CHLOROPHENYL)-3-{[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}BUTANOIC ACID would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired biological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
4-(4-CHLOROPHENYL)-3-{[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}PROPANOIC ACID: Similar structure but with a propanoic acid backbone.
4-(4-CHLOROPHENYL)-3-{[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}PENTANOIC ACID: Similar structure but with a pentanoic acid backbone.
Uniqueness
The uniqueness of 4-(4-CHLOROPHENYL)-3-{[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}BUTANOIC ACID lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClF3NO3/c19-14-6-4-11(5-7-14)8-12(9-16(24)25)17(26)23-15-3-1-2-13(10-15)18(20,21)22/h1-7,10,12H,8-9H2,(H,23,26)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTMYLNMSBEAMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C(CC2=CC=C(C=C2)Cl)CC(=O)O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClF3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801143372 | |
Record name | 4-Chloro-β-[[[3-(trifluoromethyl)phenyl]amino]carbonyl]benzenebutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801143372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
314030-21-2 | |
Record name | 4-Chloro-β-[[[3-(trifluoromethyl)phenyl]amino]carbonyl]benzenebutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=314030-21-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-β-[[[3-(trifluoromethyl)phenyl]amino]carbonyl]benzenebutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801143372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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